molecular formula C20H22ClN3O4 B12400522 Fradafiban hydrochloride

Fradafiban hydrochloride

Cat. No.: B12400522
M. Wt: 403.9 g/mol
InChI Key: IUCGFVXOLDQDRV-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fradafiban hydrochloride is synthesized through a series of chemical reactions involving the formation of biphenyl structures and the introduction of functional groups. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Fradafiban hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Fradafiban hydrochloride has several scientific research applications, including:

Mechanism of Action

Fradafiban hydrochloride exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, preventing the formation of blood clots that can lead to embolism and angina. The molecular targets involved include integrin alpha-IIb and integrin beta-3, which are essential for platelet adhesion and aggregation .

Comparison with Similar Compounds

Uniqueness of Fradafiban Hydrochloride: this compound is unique due to its specific biphenyl structure and the presence of functional groups that confer high affinity and selectivity for the glycoprotein IIb/IIIa receptor. This specificity makes it a valuable compound for studying platelet aggregation and developing new therapeutic agents .

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1

InChI Key

IUCGFVXOLDQDRV-MOGJOVFKSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl

Canonical SMILES

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl

Origin of Product

United States

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